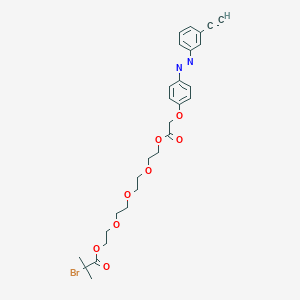
(E)-14-(4-((3-Ethynylphenyl)diazenyl)phenoxy)-13-oxo-3,6,9,12-tetraoxatetradecyl 2-bromo-2-methylpropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-14-(4-((3-Ethynylphenyl)diazenyl)phenoxy)-13-oxo-3,6,9,12-tetraoxatetradecyl 2-bromo-2-methylpropanoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes an ethynylphenyl diazenyl group, a phenoxy group, and a bromo-methylpropanoate moiety, making it a subject of interest for researchers.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-14-(4-((3-Ethynylphenyl)diazenyl)phenoxy)-13-oxo-3,6,9,12-tetraoxatetradecyl 2-bromo-2-methylpropanoate typically involves multiple steps:
Formation of the Ethynylphenyl Diazenyl Intermediate: This step involves the diazotization of 3-ethynylaniline followed by coupling with a phenol derivative under acidic conditions.
Etherification: The intermediate is then subjected to etherification with a suitable halogenated ether to form the phenoxy linkage.
Esterification: The final step involves esterification with 2-bromo-2-methylpropanoic acid under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-14-(4-((3-Ethynylphenyl)diazenyl)phenoxy)-13-oxo-3,6,9,12-tetraoxatetradecyl 2-bromo-2-methylpropanoate can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The diazenyl group can be reduced to form amines.
Substitution: The bromo group can be substituted with nucleophiles to form new derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, the compound can be used to study the effects of diazenyl and ethynyl groups on biological systems. It may also serve as a probe for investigating enzyme-substrate interactions.
Medicine
In medicine, the compound’s potential as a therapeutic agent can be explored. Its unique structure may allow it to interact with specific molecular targets, making it a candidate for drug development.
Industry
In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of (E)-14-(4-((3-Ethynylphenyl)diazenyl)phenoxy)-13-oxo-3,6,9,12-tetraoxatetradecyl 2-bromo-2-methylpropanoate involves its interaction with molecular targets such as enzymes or receptors. The ethynyl and diazenyl groups may play a crucial role in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets would require further experimental validation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (E)-14-(4-((3-Ethynylphenyl)diazenyl)phenoxy)-13-oxo-3,6,9,12-tetraoxatetradecyl 2-chloro-2-methylpropanoate
- (E)-14-(4-((3-Ethynylphenyl)diazenyl)phenoxy)-13-oxo-3,6,9,12-tetraoxatetradecyl 2-iodo-2-methylpropanoate
Uniqueness
The uniqueness of (E)-14-(4-((3-Ethynylphenyl)diazenyl)phenoxy)-13-oxo-3,6,9,12-tetraoxatetradecyl 2-bromo-2-methylpropanoate lies in its specific combination of functional groups, which may confer unique reactivity and biological activity compared to its analogs. The presence of the bromo group, in particular, may influence its reactivity in substitution reactions and its interaction with biological targets.
Eigenschaften
Molekularformel |
C28H33BrN2O8 |
|---|---|
Molekulargewicht |
605.5 g/mol |
IUPAC-Name |
2-[2-[2-[2-[2-[4-[(3-ethynylphenyl)diazenyl]phenoxy]acetyl]oxyethoxy]ethoxy]ethoxy]ethyl 2-bromo-2-methylpropanoate |
InChI |
InChI=1S/C28H33BrN2O8/c1-4-22-6-5-7-24(20-22)31-30-23-8-10-25(11-9-23)39-21-26(32)37-18-16-35-14-12-34-13-15-36-17-19-38-27(33)28(2,3)29/h1,5-11,20H,12-19,21H2,2-3H3 |
InChI-Schlüssel |
LVQKJLKHQKSNMA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C(=O)OCCOCCOCCOCCOC(=O)COC1=CC=C(C=C1)N=NC2=CC=CC(=C2)C#C)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















